molecular formula C17H13Cl3N4O2S B3006999 N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 391888-13-4

N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B3006999
CAS RN: 391888-13-4
M. Wt: 443.73
InChI Key: DTLVTFMQZLYEMM-UHFFFAOYSA-N
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Description

The compound "N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide" is a complex organic molecule that may have potential applications as a pesticide. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenol derivatives with various acetamide or uracil derivatives. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent . The reaction conditions, such as temperature and time, were optimized to achieve a 75% yield. This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by X-ray diffraction, NMR, and IR spectroscopy. For instance, the structure of 2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide was determined by X-ray analysis, revealing the conformation of the N-H bond and the intermolecular hydrogen bonding patterns . Similarly, the molecular structure of the target compound could be elucidated using these techniques to understand its conformation and bonding characteristics.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their interactions with other molecules. For example, in the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, molecules are linked via C-H⋯O intermolecular interactions, forming chains along the b axis . This indicates that the compound may also engage in specific intermolecular interactions, which could influence its chemical reactivity and potential as a pesticide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be affected by their molecular structure and intermolecular interactions. The conformational analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, for example, showed that the internal rotation of the thietanyl group influences its behavior in different solvents . This suggests that the physical and chemical properties of the compound would need to be studied in various environments to fully understand its potential applications and limitations.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Research on N-aryl derivatives of 1,2,4-triazole compounds, which share a core structure similar to N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide, has shown promising results in enzyme inhibition. These compounds have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurological disorders such as Alzheimer's disease. The studies revealed moderate to good inhibitory activities, highlighting the potential therapeutic applications of these compounds in treating neurodegenerative diseases. Molecular docking studies further rationalized the binding site interactions, offering insights into the structural basis for the enzyme inhibition observed (Riaz et al., 2020).

Anticancer Activity

Another area of application for compounds structurally related to this compound is in the development of anticancer agents. Studies on thiazole derivatives have shown selectivity and potency in inhibiting the growth of cancer cells, such as A549 human lung adenocarcinoma cells. This research highlights the potential of these compounds in the design of new anticancer therapies, offering a promising avenue for the development of more effective treatment options for various types of cancer (Evren et al., 2019).

α-Glucosidase Inhibition

Compounds related to this compound have also been investigated for their potential in treating diabetes through α-glucosidase inhibition. A series of N‐aryl/aralkyl derivatives demonstrated promising inhibitory potential, suggesting these compounds could be explored further as potential antidiabetic drugs. The ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, indicates these compounds could help in the management of postprandial blood glucose levels, a key aspect of diabetes treatment (Iftikhar et al., 2019).

Antioxidant and Antitumor Activities

Further research into the derivatives of 1,2,4-triazole and related compounds has uncovered their potential in exhibiting significant antioxidant and antitumor activities. These findings suggest that such compounds could be valuable in the development of new treatments for oxidative stress-related diseases and various cancers. The exploration of these activities highlights the broad therapeutic potential of these chemical structures (El-Moneim et al., 2011).

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O2S/c18-10-2-1-3-12(6-10)24-15(22-23-17(24)27)8-21-16(25)9-26-14-5-4-11(19)7-13(14)20/h1-7H,8-9H2,(H,21,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLVTFMQZLYEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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